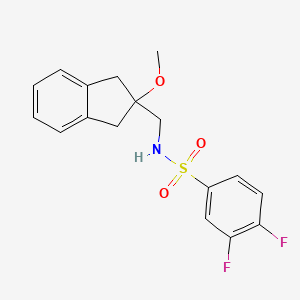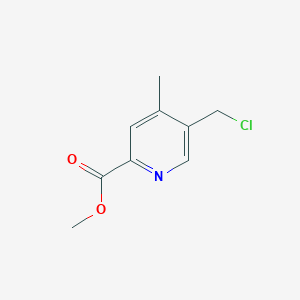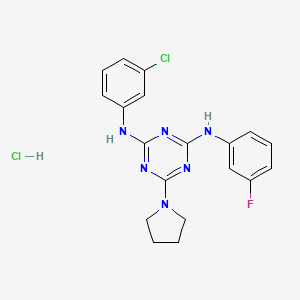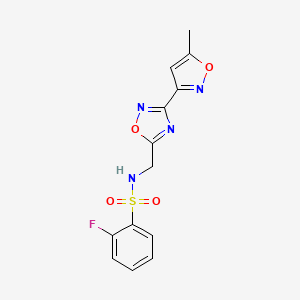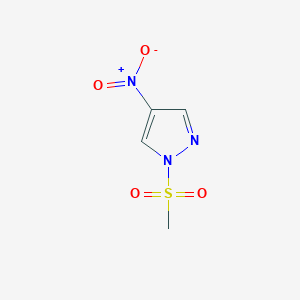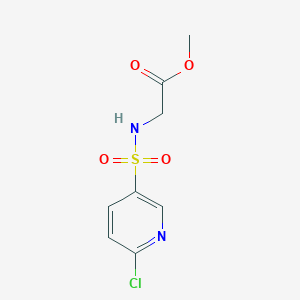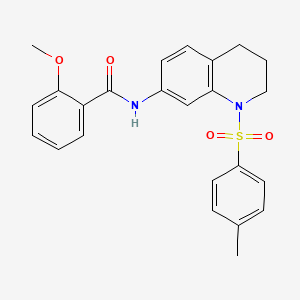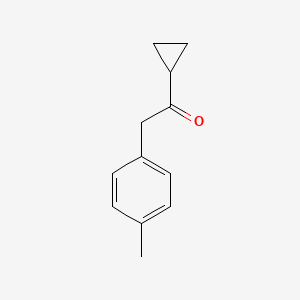
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol, also known as DBFP, is a chiral secondary alcohol that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is synthesized using a multistep process, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is still being studied. It is thought to interact with the GABA-A receptor, which is involved in the regulation of anxiety and seizures. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to have various biochemical and physiological effects. In animal studies, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been shown to reduce anxiety and depression-like behaviors, as well as exhibit anticonvulsant effects. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is its potential as a drug candidate due to its selective inhibitory effects on certain enzymes. Additionally, the synthesis method for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been optimized to produce high yields of the desired compound. However, one limitation of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is its limited availability, which may make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol. One area of interest is the development of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol as a potential drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies on the mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol may provide insights into its potential applications in medicinal chemistry. Finally, the optimization of the synthesis method for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol may lead to increased availability of the compound for future studies.
Conclusion:
In conclusion, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral secondary alcohol that has potential applications in medicinal chemistry. Its synthesis method has been optimized to produce high yields of the desired compound, and it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to have selective inhibitory effects on certain enzymes, making it a potential candidate for drug development. Further research on the mechanism of action and potential applications of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol may lead to new insights into the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol involves multiple steps, starting with the reaction of 2,3-dihydrobenzofuran with ethylmagnesium bromide, followed by the reaction of the resulting compound with formaldehyde and sodium borohydride. The final step involves the stereocontrolled reduction of the resulting ketone using an enzymatic reduction process. This synthesis method has been optimized to produce high yields of the desired compound and has been used in various studies.
Applications De Recherche Scientifique
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to have selective inhibitory effects on certain enzymes, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYITDCYMLRKCC-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

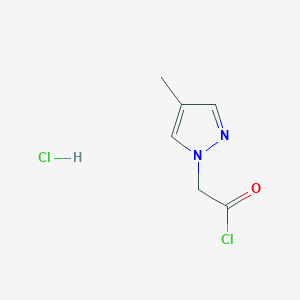
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)
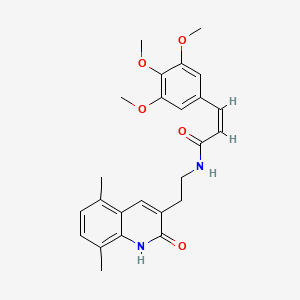
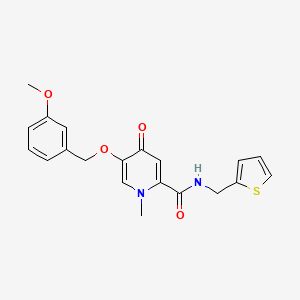
![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)
